molecular formula C25H25ClN2O2 B5208610 N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide

N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide

Katalognummer B5208610
Molekulargewicht: 420.9 g/mol
InChI-Schlüssel: MLTCYVZPZAVKAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of various neurological disorders. This drug has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Wirkmechanismus

The mechanism of action of N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide involves the modulation of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes, such as calcium signaling, protein folding, and mitochondrial function. N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide acts as a sigma-1 receptor agonist, which enhances the activity of this protein and leads to downstream effects on various signaling pathways. This drug has been shown to modulate the activity of various ion channels, such as voltage-gated calcium channels and NMDA receptors, which are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. This drug has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Moreover, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has also been shown to reduce neuroinflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. This drug has shown good bioavailability and pharmacokinetic properties in preclinical studies, which makes it suitable for in vivo experiments. Moreover, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has a well-defined mechanism of action, which makes it easier to design experiments to study its effects. However, one limitation of N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the development of N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide. One potential application of this drug is in the treatment of Alzheimer's disease, where it has shown promising results in preclinical studies. Moreover, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has also been shown to have potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Future studies should focus on optimizing the pharmacokinetic properties of this drug and conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders. This drug has a well-defined mechanism of action and has been shown to have various biochemical and physiological effects. However, further studies are needed to evaluate its safety and efficacy in humans and to optimize its pharmacokinetic properties.

Synthesemethoden

The synthesis of N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide involves several steps. The first step is the preparation of 3-chloro-3'-biphenylcarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxybenzylamine to produce the corresponding amide. Finally, the amide is converted into the piperidinecarboxamide by reacting it with piperidine under appropriate conditions. The overall yield of this synthesis method is around 20%.

Wissenschaftliche Forschungsanwendungen

N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this drug has shown promising results in improving cognitive function, reducing neuroinflammation, and enhancing synaptic plasticity. Moreover, N-(3'-chloro-3-biphenylyl)-1-(3-hydroxybenzyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects against oxidative stress and mitochondrial dysfunction.

Eigenschaften

IUPAC Name

N-[3-(3-chlorophenyl)phenyl]-1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2/c26-22-7-2-5-20(15-22)21-6-3-8-23(16-21)27-25(30)19-10-12-28(13-11-19)17-18-4-1-9-24(29)14-18/h1-9,14-16,19,29H,10-13,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCYVZPZAVKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-chlorophenyl)phenyl]-1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.